![molecular formula C12H10BrNO B2841344 1-Benzyl-6-bromopyridin-2-one CAS No. 173442-44-9](/img/structure/B2841344.png)
1-Benzyl-6-bromopyridin-2-one
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Overview
Description
1-Benzyl-6-bromopyridin-2-one is a chemical compound . It is used in the synthesis of various other compounds and has potential applications in different fields .
Synthesis Analysis
The synthesis of 1-Benzyl-6-bromopyridin-2-one and similar compounds often involves complex chemical reactions . For example, one study describes the synthesis of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . Another study discusses the synthesis of N-alkyl pyridinium salts, which could be relevant to the synthesis of 1-Benzyl-6-bromopyridin-2-one .Molecular Structure Analysis
The molecular structure of 1-Benzyl-6-bromopyridin-2-one can be analyzed using various methods . For example, Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used for theoretical investigation . The molecular electrostatic potential (MEP) can also be computed .Chemical Reactions Analysis
1-Benzyl-6-bromopyridin-2-one can participate in various chemical reactions . For example, it can be involved in oxidation reactions . The exact reactions it participates in can depend on the specific conditions and other reactants present .Scientific Research Applications
Synthetic Methods and Catalysis
Benzylation of Alcohols : 1-Benzyl-6-bromopyridin-2-one derivatives have been employed in the benzylation of alcohols, enabling the synthesis of benzyl ethers with good to excellent yields. This highlights its utility as a reagent in facilitating nucleophilic substitution reactions under mild conditions (Poon & Dudley, 2006).
Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, such as the synthesis of 2-substituted benzo[b]furans, demonstrating its role in facilitating carbon-carbon bond formation. This application is crucial for constructing complex aromatic systems, which are common frameworks in pharmaceuticals and agrochemicals (Zhou et al., 2014).
Future Directions
Future research could focus on the synthesis of novel compounds using 1-Benzyl-6-bromopyridin-2-one, exploring its potential applications in various fields . For example, one study discusses the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could have potential biological activities .
properties
IUPAC Name |
1-benzyl-6-bromopyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-12(15)14(11)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAYYHGGHUYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-bromo-1,2-dihydropyridin-2-one | |
CAS RN |
173442-44-9 |
Source
|
Record name | 1-benzyl-6-bromo-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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